molecular formula C11H9ClN2O B1471615 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine CAS No. 1412959-51-3

4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine

Cat. No.: B1471615
CAS No.: 1412959-51-3
M. Wt: 220.65 g/mol
InChI Key: ARNPXBJFGUZADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is a chemical compound of high interest in medicinal chemistry and drug discovery research. This substituted pyrimidine core serves as a versatile synthetic intermediate, particularly in the development of novel antimalarial therapies. Its structure is closely related to compounds investigated as potent inhibitors of essential Plasmodium falciparum kinases, such as PfGSK-3 and PfPK6, which are novel drug targets to combat rising resistance to traditional antimalarial medicines . The specific substitution pattern on the pyrimidine ring—featuring a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a furan heterocycle at the 6-position—is characteristic of scaffolds designed to interact with the ATP-binding sites of kinase targets . Researchers utilize this compound and its derivatives to establish structure-activity relationships (SAR) and to optimize potency and selectivity in the search for new antiplasmodial agents that can target both the blood and liver stages of the parasite's life cycle . Application Note: This product is intended for research purposes as a chemical building block or biological probe molecule in laboratory settings. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPXBJFGUZADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the compound's biological activity, synthesizing data from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of a pyrimidine ring with a cyclopropyl group and a furan moiety. This structural arrangement is believed to enhance its biological activity compared to other derivatives. The presence of the furan ring may contribute to distinct pharmacokinetic properties and interactions with biological targets.

Research indicates that this compound exhibits significant antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to reduced cell proliferation and tumor growth, making it a candidate for cancer therapy. Additionally, the compound has shown potential in antiviral applications against various viruses, including influenza A and Coxsackie B4 virus, through mechanisms that may involve interference with viral replication processes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntitumorInhibits CDKs leading to reduced cell proliferation in cancer cells.
AntiviralExhibits inhibitory effects against influenza A and Coxsackie B4 virus.
AntifibroticPotentially reduces fibrosis by modulating cellular pathways involved in fibrosis.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table highlights some key comparisons:

Compound Name Structural Features Biological Activity
2-Cyclopropyl-N-(5-fluoropyridin-2-yl)pyrimidin-4-aminePyrimidine core with a fluorinated pyridineAntitumor activity
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-aminePyrimidine core with an iodophenyl groupPotential anticancer properties
5-Methylpyrimidine derivativesMethyl group on pyrimidineVarious pharmacological activities

The uniqueness of this compound lies in its specific combination of functional groups, enhancing its interactions with biological targets compared to other derivatives .

Case Studies

Several case studies have demonstrated the efficacy of this compound in vitro and in vivo:

  • Antitumor Efficacy : In a study evaluating the compound's effect on human cancer cell lines, it was found to significantly inhibit cell growth at low micromolar concentrations (IC50 values ranging from 0.05 to 0.12 µM), indicating potent antitumor activity .
  • Antiviral Activity : Another study reported that the compound exhibited antiviral properties against influenza A virus, with effective concentrations leading to significant reductions in viral load in infected cell cultures .
  • Mechanistic Insights : Molecular docking simulations have confirmed that the compound binds effectively to the active sites of CDK enzymes, supporting its role as an inhibitor and highlighting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is investigated as a potential pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutics. Notably, it has been studied for its inhibition of certain kinases involved in cancer and inflammatory pathways.

Biological Research

This compound is employed in studies to understand its interactions with biological macromolecules. Research indicates that it may possess antimicrobial and anticancer properties. For example, derivatives of pyrimidines have shown promise against various bacterial strains and cancer cell lines, suggesting that modifications to the furan substituent could enhance these activities.

Materials Science

The unique structural features of this compound make it a candidate for developing new materials with specific electronic and mechanical properties. Its reactivity allows for its use in synthesizing complex organic molecules, contributing to advancements in organic electronics and photonic materials.

Anticancer Activity

A study focusing on pyrimidine derivatives highlighted the potential of this compound as an anticancer agent. The compound was shown to inhibit key kinases involved in cell proliferation and survival, demonstrating IC50 values indicating effective inhibition against specific cancer cell lines .

CompoundTarget KinaseIC50 Value (nM)
This compoundPfPK6216 - 274
AnaloguesPfGSK3695 ± 88

This table summarizes the inhibitory effects observed in various studies, indicating the compound's potential as a lead for further development.

Antimicrobial Properties

Research has also indicated that modifications to the furan substituent can enhance antimicrobial activity. A comparative study demonstrated that certain derivatives exhibited significant activity against multiple bacterial strains, suggesting that this compound could be further explored for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are compared below:

Compound Name Molecular Formula Substituents (Positions 2, 4, 6) Key Structural Differences
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine C₁₁H₁₀ClN₃O Cyclopropyl (2), Cl (4), Furan-2-yl (6) Reference compound
4-Chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine C₁₁H₁₁ClN₄ Cyclopropyl (2), Cl (4), 2-methylimidazole (6) Imidazole replaces furan; methyl addition
5-Arylamino-4-(5-nitrofuran-2-yl)pyrimidines Varies Aryl-amino (5), 5-nitrofuran-2-yl (4) Nitro group on furan; amino at position 5
4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine C₁₂H₁₃ClN₄ Pyridin-2-yl (2), Cl (4), Isopropyl (6) Pyridine and isopropyl substituents
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyrimidine C₈H₆ClF₃N₂ Cyclopropyl (6), Cl (2), CF₃ (4) Trifluoromethyl at position 4; altered substitution pattern

Key Observations :

  • Furan vs. Nitrofuran derivatives (e.g., ) exhibit enhanced antibacterial activity due to the nitro group’s electron-withdrawing effects.
  • Cyclopropyl Group : The cyclopropyl moiety at position 2 is retained in some analogs (e.g., ), suggesting its role in modulating steric hindrance and lipophilicity.
Physicochemical Properties
  • Spectroscopic Data: Amino-pyrimidines show distinct ¹H NMR signals (5.1–5.3 ppm for NH₂) and IR bands (3456–3182 cm⁻¹ for NH stretching) . The target compound’s chlorine atom would deshield adjacent protons, shifting NMR signals upfield compared to amino analogs.

Preparation Methods

Synthesis of Pyrimidine Intermediates

A representative approach starts from diethyl malonate reacting with halogenated dioxolane derivatives under basic conditions to form key intermediates. For example, diethyl malonate is treated with 2-bromomethyl-1,3-dioxolane in an organic solvent with alkali at 60–70 °C for 2–4 hours to yield an intermediate compound (Intermediate 1). This intermediate is then reacted with formamidine acetate in the presence of sodium alkoxide in an alcoholic solution at room temperature for 20–30 hours to produce a pyrimidine intermediate (Intermediate 2).

Chlorination and Functional Group Introduction

Intermediate 2 undergoes chlorination using a chlorinating reagent under reflux for 10–15 hours to form a chlorinated intermediate (Intermediate 3). This step introduces the chloro substituent at the 4- or 6-position of the pyrimidine ring. Following chlorination, acidic hydrolysis and extraction steps yield 4,6-dichloropyrimidine derivatives.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Notes
Formation of Intermediate 1 Diethyl malonate, 2-bromomethyl-1,3-dioxolane, alkali, organic solvent 60–70 °C 2–4 hours Extraction with methyl tertiary butyl ether
Formation of Intermediate 2 Sodium alkoxide, formamidine acetate, alcoholic solution Room temperature 20–30 hours Stirring, recrystallization from ethanol
Chlorination (Intermediate 3) Chlorination reagent, reflux Reflux (approx. 80–110 °C) 10–15 hours Extraction with ethyl acetate
Acidic hydrolysis and extraction Acidic solution, dichloromethane extraction 2–4 hours Cooling to room temp Drying with anhydrous sodium sulfate, recrystallization with petroleum ether

Research Findings and Analysis

  • The stepwise approach involving malonate condensation and formamidine cyclization is effective for constructing the pyrimidine core with high regioselectivity.
  • Chlorination at the 4- and 6-positions provides reactive sites for further substitution, enabling the introduction of diverse functional groups such as cyclopropyl and furan-2-yl.
  • The use of palladium-catalyzed cross-coupling reactions is a reliable method for installing the furan-2-yl substituent, ensuring good yields and functional group tolerance.
  • Purification by recrystallization and chromatographic methods ensures the isolation of the target compound with high purity, critical for applications in medicinal chemistry.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents/Conditions Purpose Yield/Notes
Intermediate 1 Diethyl malonate, 2-bromomethyl-1,3-dioxolane, alkali, 60–70 °C Formation of pyrimidine precursor High yield, extracted with MTBE
Intermediate 2 Sodium alkoxide, formamidine acetate, room temp, 20–30 h Cyclization to pyrimidine ring Recrystallized from ethanol
Intermediate 3 (chlorinated) Chlorination reagent, reflux 10–15 h Introduction of chloro substituents Extracted with ethyl acetate
Final substitution Cyclopropyl nucleophile, furan-2-yl boronic acid, Pd catalyst Installation of cyclopropyl and furan-2-yl groups Purified by recrystallization or chromatography

This detailed synthesis route and analysis provide a comprehensive understanding of the preparation methods for this compound, combining classical pyrimidine chemistry with modern cross-coupling techniques to achieve the target compound with high efficiency and purity.

Q & A

Q. How can reaction conditions be optimized to minimize by-products in pyrimidine synthesis?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki coupling efficiency (>90% yield with XPhos) .
  • Temperature Control : Maintain chlorination reactions at 80°C to avoid over-reaction to trihalogenated species .
  • Additives : Use Cs₂CO₃ as a base to enhance furan coupling selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.